Methyl butyrimidate hydrochloride

Description

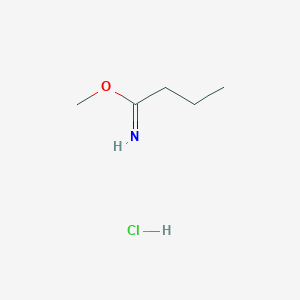

Methyl butyrimidate hydrochloride is an imidate ester derivative characterized by a butyryl group (C₄H₇) linked to an imidate moiety, with a methyl ester and hydrochloride salt. These compounds are typically used as intermediates in organic synthesis, particularly in amidination reactions for modifying proteins or peptides . Imidate esters like methyl butyrimidate are reactive toward nucleophiles (e.g., amines), enabling the formation of amidines, which are valuable in bioconjugation and drug development .

Properties

CAS No. |

57583-92-3 |

|---|---|

Molecular Formula |

C5H12ClNO |

Molecular Weight |

137.61 g/mol |

IUPAC Name |

methyl butanimidate;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-3-4-5(6)7-2;/h6H,3-4H2,1-2H3;1H |

InChI Key |

JVQYUNBOIKCLKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=N)OC.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl butyrimidate hydrochloride with its closest analogs:

Key Observations:

- Ethyl vs. Methyl Esters : Ethyl butyrimidate has a higher molecular weight (151.63 vs. 137.61 g/mol) due to the ethyl group, which may influence lipophilicity and solubility in organic solvents .

- Butyramidine HCl : As an amidine (C(NH₂)₂⁺), it lacks the reactive imidate ester group, making it more stable but less versatile in nucleophilic reactions compared to imidates .

Methyl/Isobutyrimidate and Ethyl Butyrimidate

These imidate esters are primarily used in bioconjugation and protein modification . For example:

- δ-Mercapto-butyrimidate (a thiolated analog) is employed in PEGylation of hemoglobin to create blood substitutes, leveraging the imidate’s reactivity with amines to form stable thioether bonds .

- Ethyl butyrimidate’s higher lipophilicity may make it preferable for reactions requiring organic-phase conditions, whereas methyl esters are more polar .

Butyramidine HCl

As an amidine, it serves as a pharmacophore or building block in drug synthesis. Amidines are known for their ability to interact with biological targets (e.g., enzymes, receptors) through hydrogen bonding and electrostatic interactions .

Market and Availability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.